3-(2,5-Dichlorophenoxy)azetidine CAS number 1220028-33-0
3-(2,5-Dichlorophenoxy)azetidine CAS number 1220028-33-0
CAS Number: 1220028-33-0 Compound Class: 3-Aryloxyazetidine / Saturated N-Heterocycle Primary Application: Fragment-Based Drug Discovery (FBDD), Lead Optimization (Scaffold Hopping)
Part 1: Executive Summary & Chemical Architecture
The Azetidine Advantage in Medicinal Chemistry
3-(2,5-Dichlorophenoxy)azetidine represents a high-value "privileged scaffold" in modern drug design. As the pharmaceutical industry shifts from flat, aromatic-heavy structures to those with higher
This specific building block (CAS 1220028-33-0) combines two strategic design elements:
-
The Azetidine Core: A strained 4-membered ring that lowers molecular weight (MW) and alters the exit vectors of substituents compared to 5- or 6-membered rings, often improving metabolic stability.
-
The 2,5-Dichlorophenoxy Moiety: The ether linkage provides rotational flexibility, while the dichlorophenyl group serves as a lipophilic anchor. Crucially, the chlorine atoms at positions 2 and 5 block common sites of CYP450-mediated oxidative metabolism, extending the half-life of the parent molecule.
Physicochemical Profile
The following data characterizes the hydrochloride salt form, which is the standard for stability and handling.
| Property | Value / Description | Strategic Implication |
| Molecular Formula | Low MW fragment (<250 Da) ideal for FBDD. | |
| Ring Strain | ~26 kcal/mol | High reactivity for functionalization; unique geometry. |
| Basicity (pKa) | ~10.5 (Parent Amine) | Highly basic secondary amine; likely protonated at physiological pH. |
| LogP (Predicted) | 2.8 - 3.2 | Moderate lipophilicity driven by the dichlorophenyl group; good CNS penetration potential. |
| Topological Polar Surface Area | ~21 Ų | Excellent membrane permeability. |
Part 2: Synthetic Methodologies & Optimization
The synthesis of 3-aryloxyazetidines requires overcoming the steric strain of the four-membered ring. Two primary routes are validated for this CAS: the Mitsunobu Coupling (preferred for discovery scale) and Nucleophilic Displacement (preferred for scale-up).
Protocol A: Mitsunobu Coupling (Discovery Scale)
This route utilizes N-Boc-3-hydroxyazetidine and 2,5-dichlorophenol. It is favored for its mild conditions and stereochemical control (inversion of configuration if chiral starting materials are used).
Reagents:
-
N-Boc-3-hydroxyazetidine (1.0 equiv)
-
2,5-Dichlorophenol (1.1 equiv)
-
Triphenylphosphine (
, 1.2 equiv) -
Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Preparation: Dissolve N-Boc-3-hydroxyazetidine, 2,5-dichlorophenol, and
in anhydrous THF under atmosphere. Cool to 0°C. -
Addition: Add DIAD dropwise over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the phenol.
-
Workup: Concentrate in vacuo. Triturate with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via flash chromatography (SiO2, Hexane/EtOAc).
-
Deprotection: Dissolve the intermediate in
and add in dioxane (10 equiv). Stir 2 hours. Evaporate volatiles to yield 3-(2,5-Dichlorophenoxy)azetidine Hydrochloride .
Protocol B: Nucleophilic Displacement ( )
For larger batches (>10g), the Mitsunobu byproducts (TPPO) are difficult to remove. An
-
Mesylation: Treat N-Boc-3-hydroxyazetidine with methanesulfonyl chloride (MsCl) and
in DCM to generate the mesylate. -
Displacement: React the mesylate with 2,5-dichlorophenol and
(Cesium Carbonate) in DMF at 80°C. -
Deprotection: Acidic cleavage of the Boc group as described above.
Visualization: Synthetic Pathways
The following diagram illustrates the decision logic between the two synthetic routes.
Caption: Figure 1. Synthetic decision matrix comparing Mitsunobu and SN2 displacement routes for CAS 1220028-33-0.
Part 3: Strategic Applications in Drug Design
Bioisosterism and Scaffold Hopping
In medicinal chemistry, 3-aryloxyazetidines are often deployed to replace 3-aryloxypyrrolidines or 4-aryloxypiperidines. This substitution typically results in:
-
Reduced Lipophilicity (LogD): The smaller ring usually lowers the overall lipophilicity compared to piperidine, improving solubility.
-
Vector Modification: The bond angle of the azetidine (approx. 90°) creates a distinct vector for the ether linkage compared to the 109.5° of a 6-membered ring. This can fine-tune the positioning of the dichlorophenyl group in a hydrophobic pocket.
Metabolic Stability (The Chlorine Effect)
The 2,5-dichloro substitution pattern is non-trivial.
-
Blockade: Unsubstituted phenyl rings are prone to hydroxylation at the para (4) position.
-
Steric Shielding: The chlorine at position 2 sterically hinders hydrolysis of the ether bond.
-
Lipophilicity: The chlorines increase CNS penetration, making this scaffold highly relevant for targets like Voltage-Gated Sodium Channels (Nav1.7) or Monoamine Transporters .
Visualization: Lead Optimization Logic
Caption: Figure 2. Strategic logic for substituting piperidine scaffolds with azetidine cores to improve physicochemical properties.
Part 4: Handling, Stability, and Safety
Storage Protocols
-
Form: Always store as the Hydrochloride (HCl) salt . The free base is a secondary amine that can absorb
from the air (forming carbamates) and is hygroscopic. -
Temperature: Store at -20°C for long-term; 2-8°C is acceptable for active use.
-
Atmosphere: Store under Argon or Nitrogen.
Safety Considerations
-
Skin Sensitization: Like many benzylic-type amines and halogenated aromatics, this compound should be treated as a potential skin sensitizer.
-
Reactivity: Avoid contact with strong oxidizing agents. The secondary amine is nucleophilic; protect with Boc/Cbz/Fmoc immediately if not performing a reaction directly on the nitrogen.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 49802871 (Related 3-aryloxyazetidine structures). Retrieved from [Link]
-
Lowe, M. et al. (2021). Azetidines of pharmacological interest: Synthesis and biological activity.[2] PubMed. Retrieved from [Link]
-
Organic Chemistry Portal (2024). Synthesis of Azetidines: Methodologies and Protocols. Retrieved from [Link]
-
ResearchGate (2022). Examples of an azetidine-based bioisostere for a piperidine ring. Retrieved from [Link]
